molecular formula C26H19N3O2 B2580251 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide CAS No. 898420-25-2

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2580251
CAS No.: 898420-25-2
M. Wt: 405.457
InChI Key: VSSFZBWEWUATCI-UHFFFAOYSA-N
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Description

N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide is a synthetic small molecule featuring a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a phenyl ring, which is further modified at the meta-position by a naphthalene-1-carboxamide group. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes such as kinases, cyclooxygenases (COX), and DNA topoisomerases .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c1-17-27-24-15-5-4-13-23(24)26(31)29(17)20-11-7-10-19(16-20)28-25(30)22-14-6-9-18-8-2-3-12-21(18)22/h2-16H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFZBWEWUATCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of anthranilic acid derivatives with appropriate amines and naphthalene carboxylic acid derivatives. The reaction conditions often include the use of catalysts such as formic acid or different amines, and the process may be facilitated by microwave-induced synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which can have different biological and chemical properties depending on the specific functional groups introduced during the reactions .

Scientific Research Applications

Chemistry: In chemistry, N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazolinone derivatives have been shown to inhibit various enzymes, making them valuable tools for studying enzyme function and regulation .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Quinazolinone derivatives have demonstrated anti-inflammatory, anticancer, and antiviral activities, making them promising candidates for drug development .

Industry: In industry, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Substituents Biological Activity Potency/IC₅₀ Reference
Target Compound Quinazolinone 3-Phenyl group with naphthalene-1-carboxamide Not explicitly reported N/A N/A
Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f) Quinazolinone 3-Phenyl with ethenyl-linked para-sulfonamide; para-ester group COX-2 inhibition 47.1% inhibition at 20 μM
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Naphthyridine N3-Adamantyl; 1-pentyl chain Not explicitly reported N/A
N-(3-(1H-Tetrazol-1-yl)phenyl) isonicotinamide (TPIN) Tetrazole-phenyl Tetrazole-linked isonicotinamide F-actin/paxillin downregulation Inhibits prostate cancer proliferation
Celecoxib (Reference) Pyrazole Para-sulfonamide; trifluoromethyl group COX-2 inhibition IC₅₀ ~40 nM

Structural and Functional Insights

Quinazolinone Derivatives (e.g., Compound 1f): The target compound shares the quinazolinone core with compound 1f but replaces the ethenyl-sulfonamide group with a naphthalene carboxamide. Sulfonamide groups (as in 1f) are classic COX-2 pharmacophores, but their replacement with carboxamide may alter selectivity or potency. 1f showed moderate COX-2 inhibition (47.1% at 20 μM), while the target compound’s activity remains uncharacterized. The para-methoxy substituent in 1f’s analogs improved inhibition, suggesting that electron-donating groups at the phenyl ring’s para-position enhance binding .

Naphthyridine Derivatives (e.g., Compound 67): The naphthyridine core in 67 differs from quinazolinone by an additional nitrogen atom, altering hydrogen-bonding and π-stacking capabilities. The adamantyl group in 67 adds steric bulk, which could improve target residence time but limit bioavailability. No activity data are provided, but naphthyridines are often explored for antiviral or CNS targets .

Tetrazole-Isonicotinamide Hybrids (e.g., TPIN) :

  • TPIN’s tetrazole group acts as a carboxylic acid bioisostere, while the carboxamide linkage mirrors the target compound. TPIN inhibits prostate cancer cells via cytoskeletal regulation (F-actin/paxillin), highlighting how carboxamide-containing scaffolds can target diverse pathways .

Celecoxib (Reference) :

  • As a benchmark COX-2 inhibitor, celecoxib’s para-sulfonamide and trifluoromethyl groups are critical for potency (IC₅₀ ~40 nM). The target compound’s lack of sulfonamide may reduce COX-2 affinity but could mitigate sulfonamide-associated toxicity .

Key Research Findings and Implications

  • Substituent Effects : Para-substituents on the 3-phenyl ring (e.g., methoxy in 1f ) significantly modulate COX-2 inhibition. The target compound’s naphthalene carboxamide may mimic these effects via hydrophobic interactions or alternate binding modes .
  • Naphthalene’s extended aromatic system may improve stacking with protein aromatic residues compared to smaller substituents .
  • Pharmacokinetics : The naphthalene group’s lipophilicity could enhance blood-brain barrier penetration relative to sulfonamides, making the compound suitable for CNS targets. However, solubility may require formulation optimization .

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